molecular formula C14H21N5O B1220749 2-Propanol,1-[[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]ethylamino]- CAS No. 113362-00-8

2-Propanol,1-[[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]ethylamino]-

Cat. No.: B1220749
CAS No.: 113362-00-8
M. Wt: 275.35 g/mol
InChI Key: UHOJLVQOYHHQLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propanol,1-[[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]ethylamino]- is a compound that features a pyrazole and pyridazine moiety. These heterocyclic systems are known for their diverse biological activities and are often used in the synthesis of various biologically active compounds .

Preparation Methods

The synthesis of 2-Propanol,1-[[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]ethylamino]- involves several steps. One common method includes the reaction of hydrazide derivatives with aryl isocyanates or isothiocyanates in anhydrous benzene. The mixture is typically refluxed with stirring for several hours, followed by cooling and the addition of ice water to precipitate the product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-Propanol,1-[[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]ethylamino]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Properties

CAS No.

113362-00-8

Molecular Formula

C14H21N5O

Molecular Weight

275.35 g/mol

IUPAC Name

1-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-ethylamino]propan-2-ol

InChI

InChI=1S/C14H21N5O/c1-5-18(9-12(4)20)13-6-7-14(16-15-13)19-11(3)8-10(2)17-19/h6-8,12,20H,5,9H2,1-4H3

InChI Key

UHOJLVQOYHHQLK-UHFFFAOYSA-N

SMILES

CCN(CC(C)O)C1=NN=C(C=C1)N2C(=CC(=N2)C)C

Canonical SMILES

CCN(CC(C)O)C1=NN=C(C=C1)N2C(=CC(=N2)C)C

Synonyms

6-(ethyl(2-hydroxypropyl)amino)-3-(3,5-dimethyl-1-pyrazolyl)pyridazine
ISF 3349
ISF-3349

Origin of Product

United States

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